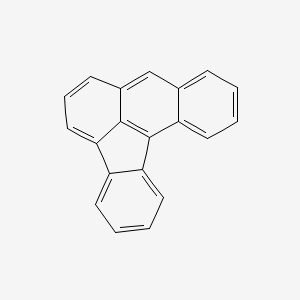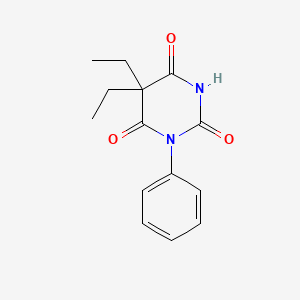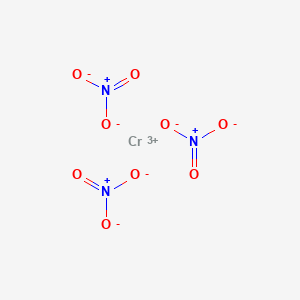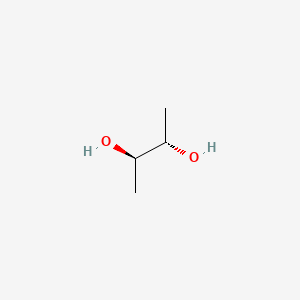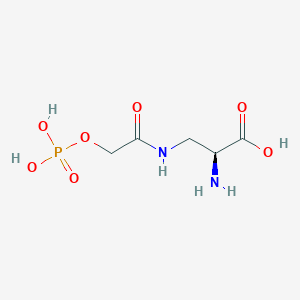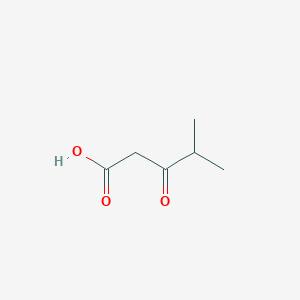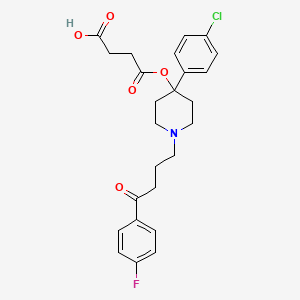
Haloperidol hemisuccinate
説明
Haloperidol is a high potency first-generation (typical) antipsychotic and one of the most frequently used antipsychotic medications worldwide . It is used to treat schizophrenia and other psychoses, as well as symptoms of agitation, irritability, and delirium .
Synthesis Analysis
A novel approach of greatly enhancing the aqueous solubility of haloperidol, a model weakly basic drug, has been presented. This is achieved by using weak acids that would not form salts with the drug and attaining a physically stable form of the amorphous drug by drying such aqueous solutions .Molecular Structure Analysis
The molecular formula of Haloperidol is C21H23ClFNO2 . It exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain .Chemical Reactions Analysis
Haloperidol’s solubility increased greatly with increased concentrations of malic, tartaric, and citric acids, reaching >300 mg/g of solution . This is in contrast to the haloperidol HCl aqueous solubility of 4 mg/g, which may be called supersolubilization .Physical And Chemical Properties Analysis
The molecular weight of Haloperidol hemisuccinate is 475.94 . Aqueous solubility of haloperidol in the presence of increasing concentrations of four different weak organic acids (malic, tartaric, citric, fumaric) were determined .科学的研究の応用
Affinity Chromatography and Dopamine D2 Receptors
Haloperidol Hemisuccinate (HHS) has been utilized in the development of affinity chromatography matrices. A study by Antonian et al. (1986) synthesized HHS specifically as a ligand for this purpose. The developed matrix, named ASA-HHS, showed high affinity and capacity for dopamine D2 receptors in solubilized canine striatal preparations. This application is significant in studying dopamine-related neurochemical activities and receptor interactions (Antonian, Antonian, Murphy, & Schuster, 1986).
Radioimmunoassay Development
Haloperidol hemisuccinate has been instrumental in the development of sensitive radioimmunoassay methods for detecting haloperidol in human serum. Research by Terauchi et al. (1984) describes a process using haloperidol hemisuccinate derivative coupled to bovine serum albumin to elicit antiserum in guinea pigs, enabling the sensitive determination of haloperidol levels as low as 0.05 ng/ml. This advancement is crucial for pharmacokinetic studies and clinical monitoring of haloperidol concentrations (Terauchi, Watari, Utsui, & Sekine, 1984).
Pharmacokinetic Studies
Haloperidol's pharmacokinetic properties, including its serum concentration-therapeutic effect relationship, have been extensively studied. Ulrich et al. (1998) conducted a comprehensive review of studies on patients with acute schizophrenia, using haloperidol serum concentration data for better clinical application and decision-making. Such studies are essential for optimizing therapeutic strategies and understanding the drug's efficacy (Ulrich, Wurthmann, Brosz, & Meyer, 1998).
Neuroprotective and Antioxidant Studies
Research has also explored the interaction of haloperidol with antioxidants like ascorbic acid. Rebec et al. (1985) found that ascorbic acid enhances the antiamphetamine and cataleptogenic effects of haloperidol in rats. This suggests an important role for ascorbic acid in modulating haloperidol's behavioral effects, offering insights into potential neuroprotective strategies (Rebec, Centore, White, & Alloway, 1985).
Neurotransmission and Protein Expression
Studies have also delved into the differential effects of antipsychotic drugs like haloperidol on neurotransmission and protein expression in the brain. For example, Ma et al. (2009) employed proteomics to identify differentially expressed proteins in the rat frontal cortex following haloperidol treatment, shedding light on the molecular mechanisms of its action and potential side effects (Ma, Chan, Lockstone, Pietsch, Jones, Cilia, Hill, Robbins, Benzel, Umrania, Guest, Levin, Maycox, & Bahn, 2009).
作用機序
Haloperidol exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain . It is thought to improve psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia .
特性
IUPAC Name |
4-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClFNO5/c26-20-7-5-19(6-8-20)25(33-24(32)12-11-23(30)31)13-16-28(17-14-25)15-1-2-22(29)18-3-9-21(27)10-4-18/h3-10H,1-2,11-17H2,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYKQXMLMOCFBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)O)CCCC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClFNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007557 | |
| Record name | 4-({4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl}oxy)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Haloperidol hemisuccinate | |
CAS RN |
87425-73-8 | |
| Record name | Haloperidol hemisuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087425738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-({4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl}oxy)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



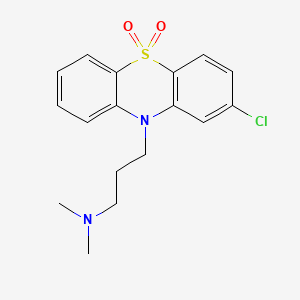


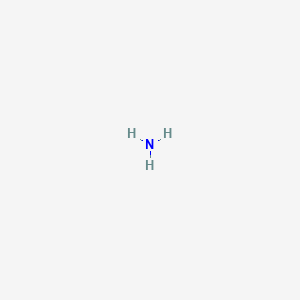
![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B1221850.png)
